molecular formula C18H21N5O2 B2906464 2-{4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine CAS No. 2034359-08-3

2-{4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine

Cat. No.: B2906464
CAS No.: 2034359-08-3
M. Wt: 339.399
InChI Key: QIRBIJBGIXHWCG-UHFFFAOYSA-N
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Description

2-{4-[2-(Cyclopropylmethoxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of receptor modulators. This molecule features a pyrimidinylpiperazine core, a scaffold extensively documented in scientific literature for its affinity for various neurological and GPCR targets . The specific incorporation of a 2-(cyclopropylmethoxy)pyridine moiety is a key structural feature that can be strategically designed to fine-tune the compound's properties, such as its selectivity, metabolic stability, and binding affinity. The pyrimidinylpiperazine pharmacophore is known to act as an antagonist at the α2-adrenergic receptor and as a partial agonist of the 5-HT1A serotonin receptor, indicating its potential utility in central nervous system (CNS) research . Furthermore, structurally related piperazine compounds have been investigated as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), a target for conditions like anxiety, depression, and Fragile X syndrome . Researchers can leverage this compound as a crucial chemical tool for probing signal transduction pathways, studying receptor function, and as a building block for the synthesis of more complex molecules in drug discovery efforts. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[2-(cyclopropylmethoxy)pyridin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c24-17(15-4-7-19-16(12-15)25-13-14-2-3-14)22-8-10-23(11-9-22)18-20-5-1-6-21-18/h1,4-7,12,14H,2-3,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRBIJBGIXHWCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is functionalized with a cyclopropylmethoxy group through nucleophilic substitution reactions.

    Formation of the Piperazine Intermediate: The piperazine ring is functionalized with a pyrimidine group through condensation reactions.

    Coupling Reaction: The two intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-{4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of piperazine-linked pyrimidine/pyridine derivatives. Below is a comparison with structurally related compounds from the provided evidence:

Compound Key Structural Features Synthetic Yield Melting Point (°C) Biological Relevance Reference
Target Compound Pyrimidine-piperazine-2-(cyclopropylmethoxy)pyridine-4-carbonyl N/A N/A Potential CNS modulation (inferred from class) N/A
Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) Quinoline-piperazine-benzoate with 4-Br substitution Not specified Not reported Anticancer or antimicrobial (quinoline derivatives)
2-(4-(3-((4-Fluorophenyl)thio)propyl)piperazin-1-yl)pyrimidine (21) Pyrimidine-piperazine with thioether-linked 4-fluorophenyl 87% 150–151 Dopaminergic/antiparkinsonian activity
2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine Pyrimidine-piperazine with benzodioxole substituent 86% purity Not reported Unspecified (structural analog for CNS targets)
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Pyrimidine with piperidine and amine groups Not specified Not reported Broad biological activity (antiviral, anticancer)

Key Comparative Insights:

In contrast, halogenated analogs (C2–C4 ) may exhibit higher polarity and reduced metabolic stability due to electronegative substituents. Thioether-linked compounds (e.g., compound 21 ) show higher melting points (~150°C), suggesting stronger crystalline packing versus ether-linked analogs (e.g., compound 22, mp 82°C ).

Synthetic Accessibility: Piperazine coupling via nucleophilic acyl substitution (e.g., quinoline-carbonyl-piperazine in C1–C7 ) is a common strategy. The target compound’s pyridine-carbonyl-piperazine linkage likely follows a similar pathway, though cyclopropane-containing reactants may require specialized handling due to ring strain. Yields for piperazine-linked derivatives range from 48–87% , suggesting moderate efficiency for this class.

Biological Activity Trends :

  • Piperazine-pyrimidine hybrids are frequently explored for CNS targets. For example, compound 21 demonstrated dopaminergic activity, while benzodioxole derivatives (e.g., ) are associated with serotonin receptor modulation. The cyclopropylmethoxy group in the target compound may confer unique selectivity due to its steric profile.
  • Halogenated analogs (C2–C4 ) often exhibit enhanced binding to enzymes like kinases but may face toxicity risks.

Spectroscopic Characterization :

  • NMR and HRMS data for analogs (e.g., ) confirm piperazine and aromatic proton environments. The target compound’s 1H NMR would likely show distinct cyclopropylmethyl protons (~δ 0.5–1.5) and pyridine/pyrimidine aromatic signals (δ 7.0–9.0).

Research Implications

The structural uniqueness of 2-{4-[2-(cyclopopropylmethoxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine lies in its cyclopropane moiety, which may optimize pharmacokinetic properties compared to bulkier or polar substituents in analogs. Further studies should prioritize:

  • Synthetic optimization to improve yield and purity.
  • In vitro profiling against CNS targets (e.g., dopamine or serotonin receptors) to validate hypothesized selectivity.
  • Metabolic stability assays comparing cyclopropylmethoxy derivatives with alkoxy/thioether analogs.

Biological Activity

The compound 2-{4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activity, supported by data tables and research findings.

Structural Overview

The compound features a piperazine core substituted with pyridine and cyclopropylmethoxy groups. Its systematic name reflects the intricate arrangement of functional groups, which are crucial for its biological interactions. The presence of the carbonyl group and the unique cyclopropylmethoxy moiety may contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the use of Suzuki–Miyaura coupling , which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. Specific reaction conditions, such as temperature and solvent choice, play a crucial role in optimizing yields and purity.

The mechanism of action for this compound likely involves its interaction with specific molecular targets, such as enzymes or receptors. Binding to these targets can alter their activity, triggering various biochemical pathways.

Potential Therapeutic Applications

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

  • Enzyme Inhibition : Compounds with similar structures have shown potential as enzyme inhibitors, particularly in therapeutic contexts involving cancer and inflammatory diseases.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways relevant to psychiatric disorders and neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with similar compounds:

  • Antitumor Activity : Research on pyrimidine derivatives indicates significant anticancer properties. For instance, derivatives with electron-rich groups demonstrated superior activity against various cancer cell lines, suggesting that modifications to the pyrimidine structure can enhance efficacy .
  • Monoamine Oxidase Inhibition : A study on piperazine derivatives revealed selective inhibition of monoamine oxidases (MAO-A and MAO-B), which are critical targets in the treatment of depression and neurodegenerative diseases .
  • Synergistic Effects : Investigations into combinations of similar compounds with established chemotherapeutic agents (e.g., doxorubicin) have shown enhanced efficacy in cancer treatment, particularly in resistant cell lines .

Comparative Analysis with Related Compounds

To illustrate the potential of this compound, a comparison with structurally related compounds is presented below:

Compound NameStructural FeaturesBiological Activity
1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-(pyridin-2-yl)piperazineSimilar piperazine corePotential enzyme inhibitors
4-(cyclopropylmethoxy)-pyridin-2-carbonyl-piperazineContains carbonyl and piperazineAntidepressant activity
1-[3-(cyclopropylmethoxy)-pyridin-4-carbonyl]-piperazineVariation in carbon chainAnticancer properties

Q & A

Q. What are the typical synthetic routes for 2-{4-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]piperazin-1-yl}pyrimidine?

The synthesis typically involves multi-step reactions:

  • Pyridine Ring Formation : Condensation reactions with cyclopropylmethoxy-substituted precursors under controlled conditions (e.g., temperature, catalyst) .
  • Piperazine Coupling : Reaction of 2-(piperazin-1-yl)pyrimidine with a pyridine-4-carbonyl derivative via nucleophilic acyl substitution. Purification via column chromatography or crystallization is critical, with yields influenced by stoichiometry and solvent selection (e.g., DMF or THF) .
  • Functionalization : Introduction of cyclopropylmethoxy groups via alkylation or Mitsunobu reactions .

Q. How is the compound characterized structurally after synthesis?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals in the piperazine and pyrimidine moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Confirmation of molecular weight and fragmentation patterns .
  • Elemental Analysis : Validation of carbon, hydrogen, and nitrogen content to confirm purity (>95% by HPLC) .

Q. What safety protocols should be followed when handling this compound?

Based on structurally related piperazine derivatives:

  • PPE : Lab coat, gloves, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates .
  • Emergency Measures : Immediate rinsing with water for eye/skin exposure; medical consultation if ingested .

Advanced Research Questions

Q. How can synthetic yields and purity be optimized for this compound?

  • Reaction Optimization : Adjust coupling reagent (e.g., HATU vs. EDC) to enhance acylpiperazine formation efficiency. Microwave-assisted synthesis may reduce reaction time .
  • Purification Strategies : Use preparative HPLC for polar byproducts or chiral stationary phases for enantiomeric resolution .
  • Purity Monitoring : Track impurities via LC-MS and address them through recrystallization (e.g., methanol/water mixtures) .

Q. How to design biological assays to evaluate its acetylcholinesterase (AChE) inhibitory activity?

  • In Vitro Assays : Use Ellman’s method with AChE enzyme, measuring thiocholine production at 412 nm. Include donepezil as a positive control .
  • Kinetic Studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with AChE’s catalytic site, guided by pyrimidine-piperazine scaffold data .

Q. How to resolve contradictions in reported biological activities across studies?

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature, cell lines) .
  • Structural Analog Analysis : Compare substituent effects (e.g., bromobutyl vs. chlorobutyl groups in piperazine derivatives) to identify activity trends .
  • Meta-Analysis : Use systematic reviews to isolate variables affecting potency, such as logP or hydrogen-bonding capacity .

Q. What computational approaches predict its pharmacokinetic and target-binding properties?

  • QSAR Modeling : Train models with PubChem data to correlate structural descriptors (e.g., topological polar surface area) with absorption .
  • MD Simulations : Simulate ligand-receptor dynamics (e.g., GROMACS) to assess binding stability in physiological conditions .
  • ADMET Prediction : Use SwissADME or ADMETlab to forecast bioavailability, CYP450 interactions, and toxicity .

Q. What mechanistic insights explain key reaction steps in its synthesis?

  • Acylation Mechanism : Probe the nucleophilic attack of piperazine on the pyridine-4-carbonyl group using DFT calculations (e.g., Gaussian) to identify transition states .
  • Catalyst Role : Evaluate Pd-catalyzed cross-coupling steps (if applicable) via kinetic isotope effects or Hammett plots .
  • Byproduct Formation : Characterize side products (e.g., dimerization) via LC-MS and optimize reaction stoichiometry to suppress them .

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